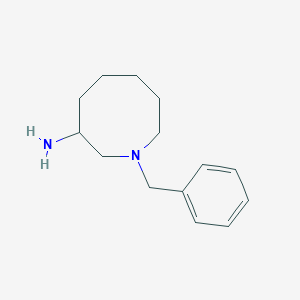

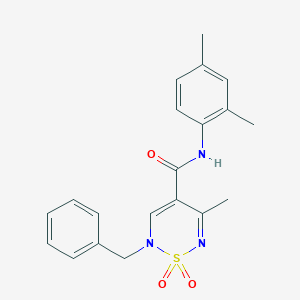

![molecular formula C12H13N3O3S2 B2647480 N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide CAS No. 853744-61-3](/img/structure/B2647480.png)

N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide” is a compound that belongs to the family of benzothiazole derivatives . Benzothiazole derivatives have been synthesized and evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, is achieved by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . In silico studies show that these acetamide derivatives bind to the non-metallic active site of the urease enzyme .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Antifungal Properties : A novel series of 2-mercaptobenzimidazole derivatives, including structures related to N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide, demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. These compounds also exhibited cytotoxic activities, suggesting potential for developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Cancer Research : Studies on derivatives of this compound have shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, highlighting their potential in cancer treatment. Efforts to improve metabolic stability led to the development of compounds with similar potency but reduced metabolic deacetylation, underscoring the importance of structural modifications for enhancing drug efficacy (Stec et al., 2011).

Urease Inhibition : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their urease inhibition activity, among other biological activities. These compounds, particularly N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, showed significant urease inhibition, outperforming the standard used in the study. This suggests potential applications in treating diseases caused by urease-producing pathogens (Gull et al., 2016).

Antitumor and Analgesic Activities

Antitumor Activities : Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against cancer cell lines, including HeLa and A549. One compound, in particular, induced cell apoptosis and caused G1-phase arrest in HeLa cells, indicating its potential as an antitumor agent (Wu et al., 2017).

Analgesic Activities : Acetamide derivatives were synthesized and assessed for their analgesic properties. Significant decreases in acetic acid-induced writhing responses and increases in hot-plate and tail-clip latencies were observed without affecting motor coordination, indicating their potential as analgesic drugs (Kaplancıklı et al., 2012).

Mechanism of Action

properties

IUPAC Name |

N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-3-6-13-20(17,18)9-4-5-10-11(7-9)19-12(15-10)14-8(2)16/h3-5,7,13H,1,6H2,2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRWTBBZLSMILH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

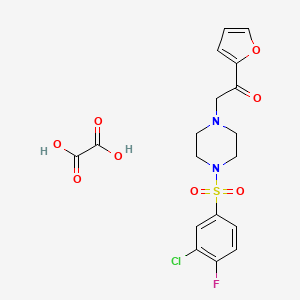

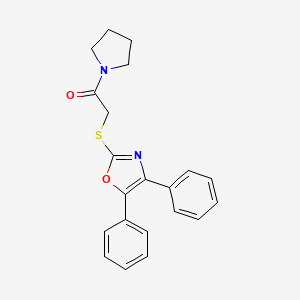

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)

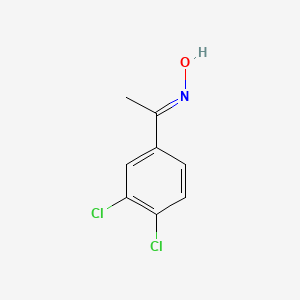

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)

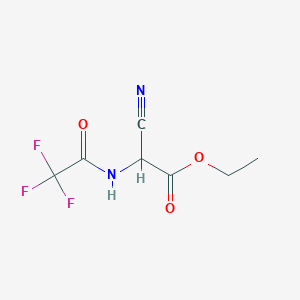

![1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2647407.png)

![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)

![N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2647416.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)